2-Chloro-1-iodo-3-methoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

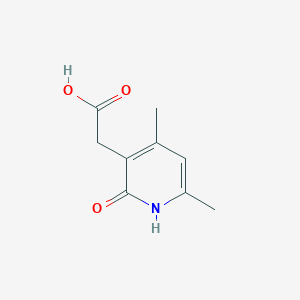

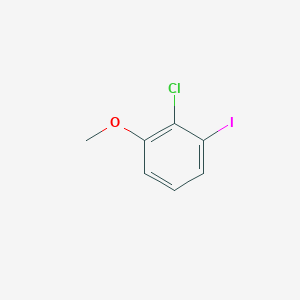

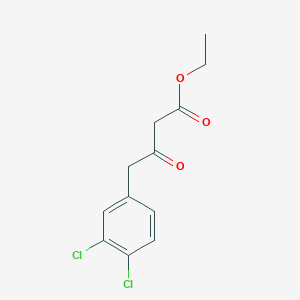

2-Chloro-1-iodo-3-methoxybenzene is a chemical compound with the molecular formula C7H6ClIO . It is also known by other names such as 1-Chlor-2-iod-3-methoxybenzol (German), 1-Chloro-2-iodo-3-méthoxybenzène (French), and Benzene, 1-chloro-2-iodo-3-methoxy- .

Molecular Structure Analysis

The molecular structure of 2-Chloro-1-iodo-3-methoxybenzene consists of a benzene ring with a chlorine atom, an iodine atom, and a methoxy group (-OCH3) attached to it . The average mass of the molecule is 268.479 Da .Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-1-iodo-3-methoxybenzene are not available, benzene derivatives typically undergo reactions such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-1-iodo-3-methoxybenzene include a molecular weight of 268.479 Da and a mono-isotopic mass of 267.915192 Da . The compound has a density of 1.820±0.06 g/cm3 .Scientific Research Applications

Organic Synthesis

2-Chloro-1-iodo-3-methoxybenzene is a valuable compound in organic synthesis, particularly in electrophilic aromatic substitution reactions . It serves as a precursor for synthesizing various benzene derivatives, which are crucial in developing pharmaceuticals, agrochemicals, and advanced materials.

Pharmaceutical Research

In pharmaceutical research, this compound is used to synthesize intermediates that lead to the development of new drugs . Its reactivity with different organic molecules helps in creating compounds with potential therapeutic effects.

Material Science

The compound’s unique structure allows it to be used in material science, especially in the synthesis of novel organic materials . Its halogen atoms can be replaced with other functional groups, enabling the creation of materials with specific properties.

Chemical Research

2-Chloro-1-iodo-3-methoxybenzene is used in chemical research to study reaction mechanisms and develop new synthetic methodologies . It’s often used in studies involving halogen exchange reactions and nucleophilic substitutions.

Biochemistry

In biochemistry, this compound can be used to investigate the biochemical pathways involving methoxybenzene derivatives . It can also serve as a building block for biochemical compounds that interact with biological systems.

Industrial Chemistry

Industrially, 2-Chloro-1-iodo-3-methoxybenzene can be utilized in the large-scale synthesis of complex organic molecules . Its reactivity makes it suitable for various industrial processes, including the production of dyes, resins, and other chemicals.

Mechanism of Action

Target of Action

The primary target of 2-Chloro-1-iodo-3-methoxybenzene is the benzene ring in organic compounds. The benzene ring is a key component of many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

2-Chloro-1-iodo-3-methoxybenzene interacts with its targets through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .

This mechanism allows the compound to retain the aromaticity of the benzene ring during reactions .

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-1-iodo-3-methoxybenzene are primarily those involving the synthesis of benzene derivatives. The compound’s ability to undergo electrophilic aromatic substitution allows it to participate in the formation of various benzene derivatives .

Pharmacokinetics

Like other benzene derivatives, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its molecular structure and the presence of functional groups .

Result of Action

The molecular and cellular effects of 2-Chloro-1-iodo-3-methoxybenzene’s action primarily involve changes in the structure of benzene-containing compounds. By participating in electrophilic aromatic substitution reactions, the compound can contribute to the synthesis of various benzene derivatives .

Safety and Hazards

properties

IUPAC Name |

2-chloro-1-iodo-3-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOUIZYSLOPGME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl 3-chloro-5-(trifluoromethyl)-2-pyridinyl sulfide](/img/structure/B2767161.png)

![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B2767165.png)

![3-(4-{[(3,4-Dimethylphenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydroxythi olan-1-one](/img/structure/B2767166.png)

![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2767169.png)

![Ethyl 1-[(4-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B2767172.png)

![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2767176.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide](/img/structure/B2767181.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2767183.png)